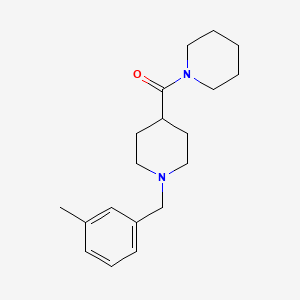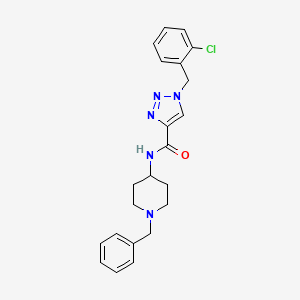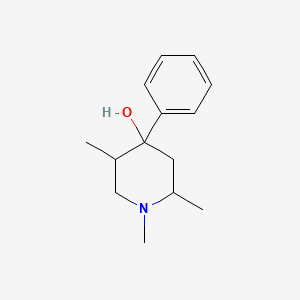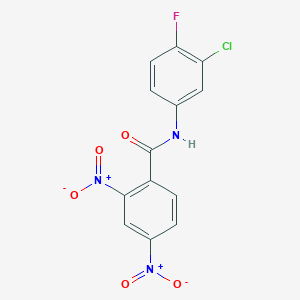![molecular formula C18H19N3OS B5029591 N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5029591.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as IMTU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. IMTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
The exact mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the mTOR signaling pathway, which is involved in protein synthesis and cell growth.
Biochemical and Physiological Effects
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has a variety of biochemical and physiological effects, which make it a valuable tool for studying various biological processes. It has been shown to increase the production of nitric oxide in endothelial cells, which can lead to vasodilation and improved blood flow. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been found to inhibit the growth of cancer cells in vitro, potentially making it a useful tool in cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, one limitation of using N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is the role of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea, which could lead to the development of new drugs and therapies. Finally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has potential applications in cardiovascular disease research, as it has been shown to increase nitric oxide production in endothelial cells. Further research in this area could lead to the development of new treatments for cardiovascular disease.
Synthesis Methods
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea can be synthesized through a multi-step process that involves the reaction of indole-3-acetaldehyde with 2-methoxyaniline, followed by the addition of thiourea. The resulting compound is then purified through various methods, such as column chromatography and recrystallization.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used extensively in scientific research as a tool for studying various biological processes. It has been shown to have potential applications in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxyphenyl)thiourea has been used to study the role of nitric oxide in cardiovascular disease, as it has been shown to increase nitric oxide production in endothelial cells.
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-17-9-5-4-8-16(17)21-18(23)19-11-10-13-12-20-15-7-3-2-6-14(13)15/h2-9,12,20H,10-11H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCCNGTXITUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5029518.png)

![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5029544.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5029558.png)
![N-(tert-butyl)-5-chloro-2-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5029561.png)
![methyl 1-(4-chlorophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5029563.png)

![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5029598.png)

![3-{3-[(4-methyl-1-piperazinyl)methyl]-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}benzonitrile](/img/structure/B5029615.png)